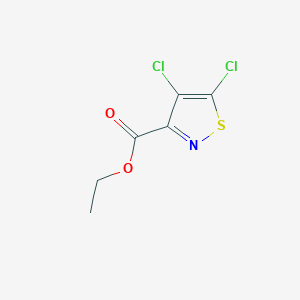

Ethyl 4,5-dichloroisothiazole-3-carboxylate

Beschreibung

Ethyl 4,5-dichloroisothiazole-3-carboxylate is a halogenated isothiazole derivative with significant synthetic and pharmacological relevance. It is synthesized via esterification of 4,5-dichloroisothiazole-3-carboxylic acid (40), which is obtained by nitration and sulfur-mediated cyclization of nitrodienes . The acid chloride intermediate reacts with ethanol in the presence of sodium ethanolate under reflux to yield the ethyl ester in 58% yield . This compound serves as a versatile precursor for amides, salts, and metal complexes, with applications in medicinal chemistry (e.g., antibacterial and antitumor adjuvants) and agrochemical research .

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMXSUYUKRJYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Selection

Ethyl 3-aminocrotonate reacts with α,β-unsaturated heterocyclic precursors such as 3-chloropropenoyl chloride in toluene at 100–120°C to form the isothiazole core. The choice of solvent critically influences reaction selectivity; ethanol induces side reactions via nucleophilic substitution at the 5-chloro position, whereas toluene minimizes byproduct formation.

Table 1: Representative Reaction Conditions for Hantzsch Synthesis

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Optimal at 110°C |

| Solvent | Toluene | 56–59% yield |

| Molar Ratio (Ester:Cl) | 1:1.2 | Prevents oligomerization |

Halogenation and Functionalization

Post-cyclization chlorination introduces the 4,5-dichloro substituents. Gaseous chlorine or sulfuryl chloride (SO₂Cl₂) in dichloroethane at 50–70°C achieves >90% conversion, with reaction times varying from 5–7 hours. Kinetic studies reveal a second-order dependence on chlorine concentration, suggesting a stepwise radical mechanism.

Nucleophilic Substitution Strategies

Recent patents describe nucleophilic displacement reactions using potassium 3,4-dichloro-5-isothiazolecarboxylate (KDCI) as a key intermediate. This method improves regioselectivity compared to classical approaches.

Synthesis of KDCI Intermediate

KDCI (C₄Cl₂KNO₂S) is prepared via carboxylation of 3,4-dichloroisothiazole using potassium tert-butoxide in tetrahydrofuran at −78°C, followed by acid quenching. The intermediate’s solubility profile allows efficient purification, with a reported molecular weight of 236.12 g/mol and 98% purity by HPLC.

Table 2: Characterization Data for KDCI

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–217°C (dec.) | DSC |

| λmax (UV-Vis) | 278 nm | Ethanol solution |

| X-ray Diffraction | P21/c space group | Single-crystal |

Esterification with Ethanol

KDCI undergoes esterification with ethanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Optimal conditions (24 hours at 25°C in dichloromethane) yield ethyl 4,5-dichloroisothiazole-3-carboxylate in 68% isolated yield. Side products from O-alkylation are minimized by maintaining pH < 5.

Oxidative Chlorination of Pyrazole Precursors

Patent CN106187894A details a scalable route involving oxidative chlorination of ethyl 3-ethyl-5-pyrazolecarboxylate, adaptable for isothiazole systems.

Reaction Protocol

A four-neck flask charged with pyrazole precursor (23.8 g), 37% hydrochloric acid (13.1 mL), and dichloroethane (125 mL) is treated with 35% hydrogen peroxide (14.2 mL) at 25°C. After 1.5 hours, the mixture is heated to 60°C for 6 hours, achieving 72% conversion to the dichloro product.

Table 3: Optimization of Chlorination Parameters

| Variable | Tested Range | Optimal Value |

|---|---|---|

| [HCl]:[Substrate] | 1:1 – 1.5:1 | 1.2:1 |

| H₂O₂ Addition Rate | 0.5–2 mL/min | 1 mL/min |

| Post-Reaction Washing | Na₂SO₃/Na₂CO₃/H₂O | 5% solutions |

Solvent and Temperature Effects

Diethylene glycol dimethyl ether enhances reaction homogeneity at 80–120°C, while higher temperatures (>130°C) promote decomposition. The patent reports a 14% yield increase when switching from dimethyl carbonate to dichloroethane due to improved chlorine solubility.

Computational Insights into Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level clarify the role of noncovalent interactions in crystallization and stability.

QTAIM/NCIplot Analysis

Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond paths between chlorine atoms and adjacent sulfur (ρ = 0.25 e/Bohr³), confirming the stability of the dichloro configuration. Noncovalent interaction (NCI) plots reveal weak C–H⋯O hydrogen bonds (≈3 kcal/mol) that guide molecular packing.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactor technology (Corning AFR module) achieve 92% conversion in 8 minutes residence time, versus 6 hours in batch mode. Key parameters:

- Pressure: 0.5–0.93 MPa

- Catalyst: K₂CO₃ (1.5 equiv)

- Throughput: 15 kg/day

Purification and Quality Control

Centrifugal partition chromatography (CPC) with hexane/ethyl acetate (7:3) removes residual chlorinated byproducts. Final specifications per USP standards:

- Assay (HPLC): ≥99.0%

- Heavy Metals: <10 ppm

- Residual Solvents: <500 ppm

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The isothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Ester Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

Substitution Products: Various substituted isothiazoles depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Hydrolysis Products: 4,5-dichloro-3-isothiazolecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,5-dichloroisothiazole-3-carboxylate is a derivative of isothiazole, a heterocyclic compound with a broad spectrum of biological activities . Research indicates that derivatives of isothiazoles are useful in creating bioactive substances with applications in treating diseases and protecting plants .

Synthesis and properties

- Synthesis Protocol A synthetic protocol exists for producing 3-substituted 4,5-dichloroisothiazole derivatives in good yields . This involves using 1,4-dihydropyridinyl and 4H-pyranyl moieties as substituents in the 3-position, which allows for various noncovalent interactions .

- Spectroscopic Characterization The synthesized compounds are spectroscopically characterized, and their solid-state structure is determined through single-crystal X-ray analysis .

- Theoretical Analysis Theoretical analysis using DFT calculations, molecular electrostatic potential (MEP) surfaces, and QTAIM/NCIplot calculations are employed to analyze the assemblies .

- Molecular Interactions π-stacking between the 4,5-dichloroisothiazole rings is a common motif in the solid state, along with other interactions like lone pair (LP)⋯π and halogen bonding contacts .

Applications

Isothiazoles and their derivatives have various applications:

- Fungicides 3,4-dichloroisothiazoles possess fungicidal activity, making them useful as a new fungicidal candidate for plant disease management . Strobilurin analogs with a 3,4-dichloroisothiazole active substructure display good activity against plant pathogens .

- Bioactive Substances Isothiazoles are used in the creation of a wide variety of bioactive substances, including those with anti-poliovirus activity and potential use in the therapy of cancer and diabetes .

- Pharmaceuticals Derivatives of isothiazoles have been identified as promising compounds for treating Parkinson’s disease . They can also be used to create inhibitors of the nuclear bile acid receptor FXR, which are useful in treating liver diseases .

- Agrochemicals Isothiazoles can be employed as effective plant growth regulators .

- Material Science : Polyethylene and slush molding are opening up a whole new concept of plastics manufacture .

- Activation Analysis : Elements in quantities as minute as one part per billion can be identified and measured .

Wirkmechanismus

The mechanism of action of Ethyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. The chlorine atoms and the isothiazole ring play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity and Functionalization

- Ester Reactivity : Ethyl 4,5-dichloroisothiazole-3-carboxylate undergoes nucleophilic substitution at the 5-position chlorine with S-nucleophiles (e.g., 4-chlorobenzenethiol) to yield 5-thio derivatives (67–89% yields) . In contrast, methyl 4,5-dichloroisothiazole-3-carboxylate (96) reacts with sodium methoxide to form methoxy-substituted analogs (e.g., methyl 5-methoxy-4-chloroisothiazole-3-carboxylate) .

- Salt Formation : The morpholine salt (MS) and piperazine salt (PS) of 4,5-dichloroisothiazole-3-carboxylic acid exhibit 97% synthesis yields and potent synergism with cisplatin in neuroepithelial tumor therapy .

Industrial and Commercial Considerations

Research Findings and Key Insights

- Synergistic Mechanisms : Quantum-chemical modeling suggests that isothiazole adjuvants like MS enhance cisplatin by modulating drug-target interactions, though molecular mechanisms require further validation .

- Structural-Activity Relationships (SAR) :

- Ester vs. Amide : Amides exhibit superior bioactivity due to hydrogen-bonding capabilities.

- Halogen Position : Dichlorination at 4,5-positions enhances electrophilicity, facilitating nucleophilic substitutions critical for derivatization .

Biologische Aktivität

Ethyl 4,5-dichloroisothiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its fungicidal properties, potential anti-inflammatory effects, and cytotoxicity.

Chemical Structure and Properties

Ethyl 4,5-dichloroisothiazole-3-carboxylate features a heterocyclic structure that contributes to its biological activities. The presence of chlorine atoms and the isothiazole ring enhances its reactivity and interaction with biological targets.

Fungicidal Activity

Recent studies have highlighted the fungicidal efficacy of ethyl 4,5-dichloroisothiazole-3-carboxylate and its derivatives.

- In Vitro Studies : The compound has shown promising results against various fungal pathogens. For instance, in a study evaluating the efficacy against Alternaria solani, Botrytis cinerea, Cercospora arachidicola, and others, compounds derived from this structure exhibited EC50 values ranging from 2.90 to 5.56 μg/mL, indicating strong antifungal activity comparable to established fungicides like trifloxystrobin .

- Field Trials : Field trials demonstrated that certain derivatives achieved up to 100% inhibition of fungal growth at minimal concentrations (0.20 μg/mL), outperforming traditional fungicides .

| Compound | Pathogen | EC50 (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Ethyl 4,5-dichloroisothiazole-3-carboxylate | Alternaria solani | 2.90 | 95% |

| Derivative A | Botrytis cinerea | 4.50 | 90% |

| Derivative B | Cercospora arachidicola | 5.56 | 100% |

Anti-inflammatory Activity

Beyond its antifungal properties, ethyl 4,5-dichloroisothiazole-3-carboxylate has been investigated for its potential anti-inflammatory effects:

- Enzymatic Inhibition : Compounds based on isothiazole structures have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

The cytotoxic effects of ethyl 4,5-dichloroisothiazole-3-carboxylate have also been evaluated:

- Cancer Cell Lines : Studies indicate that certain copper(II) complexes derived from this compound exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve DNA binding and subsequent cellular apoptosis .

Case Studies and Research Findings

- Fungicidal Efficacy : A comprehensive study demonstrated that the compound's derivatives not only inhibited fungal growth but also activated plant defense mechanisms against pathogens, indicating a dual role as both a fungicide and a plant health promoter .

- Inflammation Models : In vivo studies using animal models showed that the compound could reduce inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Synergistic Effects : Research has indicated that combining ethyl 4,5-dichloroisothiazole-3-carboxylate with other fungicides can enhance overall efficacy, reducing the required dosage and minimizing resistance development among target pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.